REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[C:7]([O:9][CH3:10])[C:6]([C:11]([OH:13])=[O:12])=[CH:5][N:4]=1.[CH2:14](N(CC)CC)C>CN(C)C=O>[CH3:1][O:2][C:3]1[N:8]=[C:7]([O:9][CH3:10])[C:6]([C:11]([O:13][CH3:14])=[O:12])=[CH:5][N:4]=1
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC1=NC=C(C(=N1)OC)C(=O)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
N,N′-Carbonyldiimidazole
|
Quantity
|
1.321 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.271 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
N,N′-Carbonyldiimidazole
|
Quantity
|
1.321 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
N,N′-Carbonyldiimidazole
|
Quantity
|
1.321 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
stirring at rt
|
Type
|
ADDITION
|
Details
|
were added to the white suspension
|
Type
|
WAIT
|
Details
|
After other 4 h
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
The reaction was left overnight at rt
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated in vacuo and methanol
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The solution was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Then the mixture was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in DCM
|
Type
|
WASH
|
Details
|
washed with NaHCO3 sat. sol.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic phase was dried with Na2SO4 anhydrous
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=C(C(=N1)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg | |
YIELD: CALCULATEDPERCENTYIELD | 51.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |